1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula and a CAS number of 1014632-14-4. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. It is primarily utilized in pharmaceutical research and development, particularly as a building block for synthesizing various biologically active molecules.
This compound is commercially available from several suppliers, including FUJIFILM Wako and Sigma-Aldrich, indicating its significance in research and industrial applications. It is classified under the category of organic compounds known as pyrazoles, specifically falling into the subclass of carboxylic acids due to the presence of a carboxyl group (-COOH) attached to the pyrazole ring structure .
The synthesis of 1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the desired product .
The molecular structure of 1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid features:
The structural formula can be represented as follows:
Key data points include:
1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can participate in various chemical reactions, including:
These reactions are critical for modifying the compound's properties or synthesizing new derivatives with potential biological activities .
The mechanism of action for compounds like 1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid often involves interactions at specific biological targets. While detailed mechanisms may vary based on specific derivatives or formulations, general processes include:
Understanding these mechanisms is crucial for developing therapeutic agents based on this compound .
These properties influence its usability in various applications, particularly in drug formulation and development .
1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific applications, including:
The 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid scaffold represents a strategically engineered hybrid heterocycle that merges the complementary pharmacological properties of pyrazole and pyrazine rings. This bifunctional architecture enables three-dimensional target engagement unavailable to simpler heterocycles. The pyrazole ring contributes a dipole moment of ~1.8–2.1 D and moderate basicity (pKa ~2.5 for N2 protonation), while the pyrazine ring adds hydrogen-bond accepting capacity (N···H distances typically 1.8–2.2 Å in protein complexes) and π-stacking capability [6] [9]. This combination creates an electron-deficient pharmacophore ideally suited for interacting with ATP-binding sites and enzymatic catalytic pockets.
Molecular modeling reveals that the 85° dihedral angle between rings enhances conformational adaptability upon target binding [9]. This torsional flexibility allows the molecule to adopt optimal geometries for both kinase hinge-region interactions (via pyrazole N-H and C=O) and allosteric pocket penetration (via pyrazine nitrogen lone pairs). The structural advantage is evident in anticancer SAR studies where hybrid derivatives demonstrated 3–15-fold lower IC50 values against MDA-MB-231 and HepG2 cell lines compared to non-hybrid analogs [9]. As shown in Table 1, strategic substitution dramatically enhances potency while maintaining the core architecture.
Table 1: Anticancer Activity of Hybrid Derivatives vs. Non-Hybrid Analogs
Compound Class | MDA-MB-231 IC50 (μM) | HepG2 IC50 (μM) | Selectivity Index (LLC-PK1) |
---|---|---|---|
Hybrid Pyrazole-Pyrazine | 2.43–7.84 | 4.98–14.65 | >8.2 |
Monocyclic Pyrazole | 12.7–35.2 | 18.9–42.7 | 1.5–3.1 |
Pyrazine Carboxamides | 9.8–26.3 | 14.2–31.8 | 2.4–5.7 |
The meta-oriented pyrazine nitrogen atoms (positions 2/3) create an electropositive region (MEP +28–35 kcal/mol) that facilitates complementary binding with negatively charged enzyme surfaces [9]. This electronic polarization enables the core to serve as a privileged scaffold for targeting diverse proteins including tubulin (binding affinity ΔG = -10.08 kcal/mol), succinate dehydrogenase (Ki 0.37 μM), and histone deacetylases [7] [9].
The C4-carboxylic acid moiety transforms the hybrid scaffold from a structural curiosity into a drug development tool with superior ADMET properties. This functional group serves three critical purposes: (1) ionization site for salt formation (pKa ~3.8), (2) hydrogen-bond donor/acceptor for target engagement, and (3) metabolic resistance point. The acid group significantly lowers calculated logP values by 1.5–2.5 units compared to ester or nitrile analogs, directly translating to improved aqueous solubility (>15 mg/mL vs <0.5 mg/mL for methyl ester) [6] [9]. This hydrophilicity enhancement is crucial for oral bioavailability, as demonstrated by 3.7-fold higher Cmax values for acid derivatives in rodent pharmacokinetic studies.
In antifungal applications, the carboxylic acid enables dual binding at the succinate dehydrogenase Q-site through ionic interaction with Arg-43 and hydrogen bonding with Ser-39/Trp-173 [7]. This binding mode explains why acid-containing analogs like 9m (Table 2) show 86–94% inhibition against Rhizoctonia solani and Colletotrichum orbiculare at 50 μg/mL, outperforming commercial fungicide boscalid [7]. The acid group's contribution extends beyond direct target interaction to improved tissue distribution – ion trapping in acidic tumor microenvironments (pH 6.0–6.8) enables selective accumulation in cancer cells versus normal tissues (concentration ratios up to 8.3:1) [9].
Table 2: Biological Activities Enabled by Carboxylic Acid Functionalization
Activity Type | Representative Compound | Key Performance Metrics | Mechanistic Role of COOH |
---|---|---|---|
Anticancer | 7h | MDA-MB-231 IC50 2.43 μM; Caspase-3 ↑1.57x | Tubulin binding (ΔG -10.08 kcal/mol); G2/M arrest |
Antifungal | 9m | 94% inhibition (C. orbiculare); 86% (R. solani) | SDH H-bonding (TYR58, TRP173) |
Antimicrobial | Ethyl-1(2,4-DNP)-3(4-Cl-Ph) | 81% growth inhibition (F. oxysporum) | Metal chelation; Membrane penetration |
The carboxylic acid also provides a synthetic handle for prodrug development and molecular diversification. Amidation reactions generate bioavailable prodrugs (logD7.4 reduced by 1.2–3.0 units vs acid), while salt formation with sodium, meglumine, or lysine improves formulation stability [6] [7]. Crucially, unlike ester isosteres, the free acid demonstrates remarkable metabolic stability in liver microsome assays (<15% degradation after 60 min) due to resistance to cytochrome P450 oxidation and esterase hydrolysis [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: